4-Acetoxy-7-methylbenz(c)acridine is a chemical compound classified under polycyclic aromatic hydrocarbons, specifically within the acridine family. Its molecular formula is , and it has a molecular weight of approximately 301.3 g/mol. The compound is recognized for its structural complexity, featuring an acetoxy group attached to a methyl-substituted benz(c)acridine core. This compound is of interest in various scientific fields, particularly in studies related to carcinogenicity and chemical reactivity.
4-Acetoxy-7-methylbenz(c)acridine can be synthesized through specific chemical reactions involving starting materials such as 7-methylbenz(c)acridin-4-ol. It falls under the classification of nitrogen-containing polycyclic aromatic compounds, which are known for their potential biological activities, including mutagenicity and carcinogenicity in certain contexts .
The synthesis of 4-Acetoxy-7-methylbenz(c)acridine typically involves the acetylation of 7-methylbenz(c)acridin-4-ol using acetic anhydride as the acetylating agent. The reaction is often catalyzed by pyridine and conducted under reflux conditions to ensure complete conversion:
In industrial settings, this process is scaled up with optimized conditions to enhance yield and purity, followed by purification techniques such as recrystallization or chromatography .
The molecular structure of 4-Acetoxy-7-methylbenz(c)acridine features a fused ring system characteristic of acridines, alongside an acetoxy substituent. Key structural data includes:
The compound exhibits a complex arrangement conducive to various chemical interactions .
4-Acetoxy-7-methylbenz(c)acridine participates in several significant chemical reactions:
These reactions are crucial for modifying the compound's properties and exploring its biological activities .
The mechanism of action for 4-Acetoxy-7-methylbenz(c)acridine primarily involves its interaction with biological macromolecules, particularly DNA. Studies have shown that diol epoxides derived from this compound can bind covalently to DNA, leading to potential mutagenic effects. The binding occurs through a physical association complex formation, followed by hydrolysis or direct covalent attachment to DNA bases .
The compound exhibits stability under normal conditions but can undergo significant transformations when subjected to oxidative or reductive environments. Its reactivity profile makes it suitable for various synthetic applications in organic chemistry .
4-Acetoxy-7-methylbenz(c)acridine has scientific applications primarily in research related to carcinogenicity and the study of polycyclic aromatic hydrocarbons' effects on biological systems. Its derivatives are often investigated for their potential therapeutic properties as well as their roles in environmental studies concerning pollution and toxicity assessments .
The identification of 4-Acetoxy-7-methylbenz(c)acridine emerged from systematic investigations into the metabolic activation pathways of methyl-substituted benzacridines during the early 1980s. Researchers synthesized this compound as a stable analog of a putative reactive metabolite of 7-methylbenz[c]acridine (7MBAC), a recognized potent carcinogen. The initial discovery was documented in a pivotal 1983 comparative study that screened 15 synthesized benzacridine derivatives for carcinogenic activity. This study revealed 4-Acetoxy-7-MBA as one of only three weak carcinogens identified among the tested compounds, contrasting sharply with the strong carcinogenicity of its parent compound, 7MBAC [1]. This unexpected disparity in biological activity positioned 4-Acetoxy-7-MBA as a critical probe for investigating the paradoxical relationship between metabolic oxidation and carcinogenic potential in polycyclic aromatic hydrocarbons (PAHs).
The compound’s discovery coincided with advances in analytical techniques like HPLC and GC-MS, which enabled the detection of unstable epoxide and diol intermediates in benzacridine metabolism. As a synthetic, stable ester derivative, 4-Acetoxy-7-MBA provided a chemically tractable model for simulating the biological behavior of short-lived electrophilic metabolites, thereby offering insights into structure-activity relationships that govern benzacridine carcinogenesis [1] [3].
Table 1: Key Benzacridines in Early Carcinogenicity Studies
| Compound Name | Carcinogenic Potency | Metabolic Features |
|---|---|---|
| 7-Methylbenz[c]acridine (7MBAC) | Strong carcinogen | Forms bay-region diol epoxides |
| 12-Methylbenz[a]acridine | Inactive | Lacks carcinogenic activity |
| 4-Acetoxy-7-methylbenz[c]acridine | Weak carcinogen | Simulates esterified electrophilic metabolite |
| 3-Methoxy-7-methylbenz[c]acridine | Weak carcinogen | K-region methyl ether derivative |
4-Acetoxy-7-methylbenz(c)acridine belongs to the aza-polycyclic aromatic hydrocarbon (aza-PAH) family, characterized by the inclusion of nitrogen within its fused ring system. Its core structure, benz[c]acridine, consists of a linear tetracyclic framework incorporating an embedded acridine moiety (three fused rings: two benzene and one pyridine). The critical structural features governing its biological activity include:
Structurally, 4-Acetoxy-7-MBA is classified as a C18H13NO2 derivative within the benzacridine subclass. Its molecular architecture places it within the broader category of "oxidized benzacridines," distinct from non-heterocyclic PAHs like benz[a]anthracene due to the electron-withdrawing nitrogen atom, which significantly influences its metabolic reactivity and DNA-adduction potential [7] [8].
Table 2: Structural Classification of Benz[c]acridine Derivatives
| Structural Feature | Role in Carcinogenicity | Comparison to Non-Aza PAHs |
|---|---|---|
| Benz[c]acridine core | Basic scaffold with inherent mutagenicity | Higher DNA affinity than benz[a]anthracene |
| 7-Methyl substitution | Facilitates oxidation to exocyclic metabolites | Analogous to 7-methyl-BA in activation pathways |
| 4-Acetoxy group | Synthetic surrogate for unstable Phase II conjugates | More stable than diol epoxides of BaP |
| Nitrogen heteroatom | Alters electron density and metabolite profile | Forms different DNA adducts vs. carbocyclic PAHs |
4-Acetoxy-7-methylbenz(c)acridine has served as a mechanistic probe for elucidating the metabolic activation pathways of methylated aza-PAHs. Key research findings demonstrate its utility:
Metabolic Pathways and Enzymology
Mutagenicity and Carcinogenicity Mechanisms
4-Acetoxy-7-MBA exhibits weak but measurable carcinogenicity in mouse bioassays, contrasting with the potent activity of 7MBAC. This disparity highlights the metabolic inefficiency of the acetoxy group as an activating moiety compared to endogenous esters. However, its mutagenicity in bacterial and mammalian systems (e.g., Ames test and V79 cells) is significant when metabolically activated:
This compound’s value lies in its ability to mimic endogenous esters formed during Phase II metabolism of oxidized benzacridines. Its stability allows precise dissection of metabolic sequences that transform inert PAHs into genotoxic agents, particularly elucidating the role of esterification in modulating carcinogenic outcomes [1] [6].
Table 3: Metabolic Activation Pathways of 7-Methylbenz[c]acridine Derivatives
| Metabolite | Enzymes Involved | Biological Activity |
|---|---|---|
| 7-Methylbenz[c]acridine-3,4-dihydrodiol | CYP1A1, Epoxide hydrolase | Proximate carcinogen; mutagenic with S9 |
| anti-7-Methyl-BC-3,4-diol-1,2-epoxide | CYP1B1, P450 peroxidases | Ultimate carcinogen; direct mutagen |
| 4-Hydroxy-7-methylbenz[c]acridine | Carboxylesterases (from 4-Acetoxy) | Forms quinones; redox-cycling mutagen |
| 7-Methylbenz[c]acridine-5,6-oxide | CYP1A1, CYP1B1 | K-region epoxide; unstable intermediate |
Concluding Remarks
4-Acetoxy-7-methylbenz(c)acridine remains a chemically revealing probe in benzacridine carcinogenesis research. Its structural duality—combining a methyl-substituted aza-PAH core with a synthetic ester function—has clarified how metabolic modifications at peripheral sites influence the genotoxic potential of heterocyclic aromatics. Future research leveraging this compound should focus on its interactions with human AKR and P450 isoforms to refine predictive models of aza-PAH carcinogenicity [4] [8].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: